

LT175 (CAS Number: 862901-87-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: LT175

Cat. No.: B1675333

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Abstract

LT175 is a novel, orally active dual peroxisome proliferator-activated receptor alpha/gamma (PPAR α /y) ligand with a unique pharmacological profile. Identified by the CAS number 862901-87-9, this small molecule has demonstrated potent insulin-sensitizing effects coupled with reduced adipogenic properties, positioning it as a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the chemical, physical, and biological properties of **LT175**, with a focus on its mechanism of action, experimental validation, and relevant protocols for research and development. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

LT175, chemically known as (2S)-2-(Biphenyl-4-yloxy)-3-phenyl-propionic acid, is a white to beige powder.^[1] Its fundamental properties are summarized in the table below.

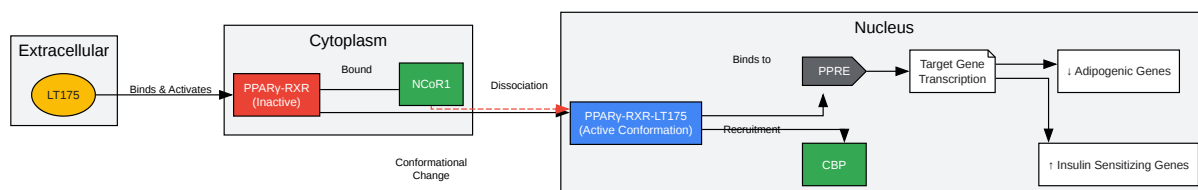
Property	Value	Reference
CAS Number	862901-87-9	[1][2][3][4]
Molecular Formula	C ₂₁ H ₁₈ O ₃	[2][3][5]
Molecular Weight	318.37 g/mol	[1][2][5]
IUPAC Name	(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid	[5]
Synonyms	LT-175, LT 175	[2][4]
Appearance	White to beige powder	[1]
Purity	≥98% (HPLC)	[1]
Solubility	DMSO: 10 mg/mL	[1]
Storage Temperature	2-8°C	[1]

Biological Activity and Mechanism of Action

LT175 is a dual agonist of PPAR α and PPAR γ , with a partial agonist profile for PPAR γ . [1][4] This dual activity allows it to modulate both lipid and glucose metabolism. The peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, upon activation by ligands, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

The partial agonism of **LT175** on PPAR γ is a key feature. It has been shown to interact with a distinct region of the PPAR γ ligand-binding domain. [4] This unique binding mode is believed to be responsible for its differential effects on gene expression compared to full PPAR γ agonists like rosiglitazone. Specifically, **LT175** affects the recruitment of transcriptional coregulators, such as the cyclic-AMP response element-binding protein-binding protein (CBP) and nuclear corepressor 1 (NCoR1), to the PPAR γ complex. [4] This selective modulation of coregulator interaction is thought to underlie its potent insulin-sensitizing effects while having a reduced capacity to induce adipogenesis, a common side effect of full PPAR γ agonists. [2][4]

Signaling Pathway of LT175



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Caption: **LT175** binds to the inactive PPARγ-RXR heterodimer, causing the dissociation of the NCoR1 corepressor and the recruitment of the CBP coactivator, leading to the transcription of target genes.

In Vitro and In Vivo Efficacy

In Vitro Activity

LT175 has been shown to be a potent activator of both human and mouse PPARα and a partial agonist of human PPARγ.

Assay	EC50 (μM)	Reference
Human PPARα activation	0.22	[3][4]
Mouse PPARα activation	0.26	[3][4]
Human PPARγ activation	0.48	[3][4]

In vitro studies using 3T3-L1 preadipocytes have demonstrated that **LT175** has a lower adipogenic activity compared to the full PPARγ agonist rosiglitazone.[2] It differentially activates PPARγ target genes, leading to less lipid accumulation.[2]

In Vivo Activity

In vivo studies in diet-induced insulin-resistant mice have highlighted the therapeutic potential of **LT175**. Oral administration of **LT175** (100 mg/kg/day) for 3 days resulted in a significant decrease in body weight (11%) and reductions in fasting blood glucose, triglycerides, and free fatty acids.[4] Furthermore, **LT175** significantly decreased total plasma cholesterol.[4]

Parameter	Effect of LT175 Treatment	Reference
Body Weight	↓ (11% decrease)	[4]
Fasting Blood Glucose	↓	[4]
Triglycerides	↓	[4]
Free Fatty Acids	↓	[4]
Total Plasma Cholesterol	↓	[4]

Experimental Protocols

The following are summaries of key experimental protocols adapted from Gilardi et al., J Biol Chem. 2014 Mar 7;289(10):6908-20.

Cell Culture and Transactivation Assays

- **Cell Lines:** HEK293T cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin.
- **Transfection:** Cells were transiently transfected using standard calcium phosphate precipitation methods with expression vectors for PPARs, RXR, and a luciferase reporter plasmid containing a PPRE.
- **Luciferase Assay:** 24 hours post-transfection, cells were treated with **LT175** or a reference compound for another 24 hours. Luciferase activity was measured using a luminometer, and the results were normalized to a co-transfected β-galactosidase expression vector.

Adipocyte Differentiation

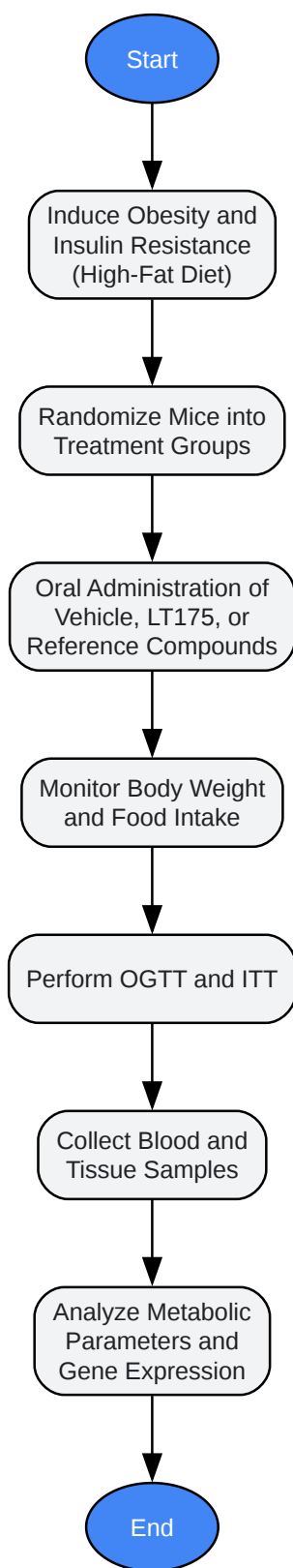
- **Cell Line:** 3T3-L1 preadipocytes were grown to confluence in DMEM with 10% calf serum.

- **Differentiation Induction:** Two days post-confluence, differentiation was induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 μ M dexamethasone, 10 μ g/ml insulin, and the test compounds (**LT175** or rosiglitazone).
- **Maintenance:** After 48 hours, the medium was replaced with DMEM containing 10% FBS and 10 μ g/ml insulin for another 48 hours. Subsequently, the cells were maintained in DMEM with 10% FBS.
- **Oil Red O Staining:** After 8-10 days, differentiated adipocytes were fixed and stained with Oil Red O to visualize lipid accumulation.

In Vivo Studies in Diet-Induced Obese Mice

- **Animal Model:** Male C57BL/6J mice were fed a high-fat diet (60% of calories from fat) for a specified period to induce obesity and insulin resistance.
- **Treatment:** Mice were orally administered with vehicle, **LT175** (e.g., 100 mg/kg/day), or reference compounds for a defined duration.
- **Metabolic Parameters:** Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, free fatty acids, and cholesterol using standard enzymatic assays.
- **Glucose and Insulin Tolerance Tests:** Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis and insulin sensitivity.

Experimental Workflow for In Vivo Study



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Caption: A typical experimental workflow for evaluating the in vivo efficacy of **LT175** in a diet-induced obesity mouse model.

Conclusion

LT175 (CAS 862901-87-9) is a promising dual PPAR α / γ agonist with a distinct mechanism of action that confers potent insulin-sensitizing effects with a reduced risk of adipogenesis. Its ability to selectively modulate PPAR γ activity through a unique binding mode and differential coregulator recruitment makes it an attractive lead compound for the development of next-generation therapies for type 2 diabetes and related metabolic diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of **LT175** and its analogs.

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